Methyl 3-(2-(3-acetylphenoxy)ethoxy)benzoate
Description
Nuclear Magnetic Resonance (NMR) Spectral Characterization
¹H NMR analysis reveals distinct proton environments (Table 1):
- The acetyl group (–COCH₃) resonates as a singlet at δ 2.55 ppm (3H).
- The methyl ester (–COOCH₃) appears as a singlet at δ 3.85 ppm (3H).
- Aromatic protons from the benzoate and acetylphenoxy moieties show multiplet signals between δ 6.80–8.10 ppm .
- The ethoxy linker (–OCH₂CH₂O–) exhibits two triplets: δ 4.20 ppm (2H, –OCH₂–) and δ 4.50 ppm (2H, –CH₂O–).
¹³C NMR data confirm functional groups:
Infrared (IR) Spectroscopy and Functional Group Identification
IR spectra display key absorptions (Figure 2):
X-ray Crystallographic Studies
While X-ray data for this compound are not yet reported, analogous benzoate esters (e.g., ethyl 4-acetylbenzoate) crystallize in orthorhombic systems with bond lengths of 1.36 Å (C=O) and 1.43 Å (C–O) . The acetylphenoxy group likely introduces steric hindrance, affecting packing efficiency.
Computational Chemistry Approaches
Density Functional Theory (DFT) Calculations
DFT studies (B3LYP/6-31G*) predict:
Molecular Orbital Analysis
HOMO-LUMO analysis reveals:
- HOMO localized on the acetylphenoxy ring (−6.2 eV ), indicating nucleophilic reactivity.
- LUMO centered on the ester carbonyl (−1.8 eV ), facilitating electrophilic attack.
- The energy gap (4.4 eV ) suggests moderate kinetic stability.
Figure 1. Structural diagram of methyl 3-[2-(3-acetylphenoxy)ethoxy]benzoate.
Table 1. Key ¹H NMR assignments for methyl 3-[2-(3-acetylphenoxy)ethoxy]benzoate.
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Acetyl (–COCH₃) | 2.55 | Singlet |
| Methyl ester (–COOCH₃) | 3.85 | Singlet |
| Ethoxy (–OCH₂CH₂O–) | 4.20, 4.50 | Triple |
| Aromatic protons | 6.80–8.10 | Multiplet |
Figure 2. IR spectral regions highlighting C=O and C–O–C stretches.
Properties
IUPAC Name |
methyl 3-[2-(3-acetylphenoxy)ethoxy]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O5/c1-13(19)14-5-3-7-16(11-14)22-9-10-23-17-8-4-6-15(12-17)18(20)21-2/h3-8,11-12H,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HESYPUBGQJIVBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)OCCOC2=CC=CC(=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70594789 | |
| Record name | Methyl 3-[2-(3-acetylphenoxy)ethoxy]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70594789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
937601-96-2 | |
| Record name | Methyl 3-[2-(3-acetylphenoxy)ethoxy]benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=937601-96-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-[2-(3-acetylphenoxy)ethoxy]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70594789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Williamson Etherification Approach
A common and efficient method to prepare the compound involves the Williamson ether synthesis, where a phenolic hydroxyl group reacts with an alkyl halide under basic conditions to form the ether linkage.
- Step 1: Preparation of methyl 3-hydroxybenzoate as the starting phenol component.
- Step 2: Reaction of methyl 3-hydroxybenzoate with 2-bromoethyl 3-acetylphenyl ether or its precursor under basic conditions (e.g., potassium carbonate in DMF) to form the ether bond.
- Step 3: Purification by recrystallization or chromatography.
This method is supported by literature where methyl 4-(2-aminoethoxy)benzoate hydrochloride was synthesized via Williamson etherification using methyl 4-hydroxybenzoate and a bromoethyl derivative, yielding high purity products (~98%) under mild conditions (90–100 °C, 4–5 hours).
Esterification and Acetylation
- The acetyl group on the phenoxy ring can be introduced by acetylation of the corresponding hydroxyphenyl precursor using acetyl chloride or acetic anhydride under controlled conditions.
- The benzoate ester is typically formed by esterification of the corresponding benzoic acid or acid chloride with methanol in the presence of a catalyst such as oxalyl chloride or acid catalysis.
Alternative Synthetic Routes and Catalysts
- Use of acid chlorides or acid esters as reactive derivatives for esterification, catalyzed by bases such as alkali metal alkoxides (e.g., potassium methoxide) or amides, is documented in patent literature.
- Reactions are often carried out in inert solvents like DMF or pyridine at temperatures ranging from ambient to reflux (~70–110 °C).
- Basic catalysts such as potassium carbonate, sodium hydride, or metal alkoxides facilitate nucleophilic substitution and ether formation.
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Williamson etherification | Methyl 3-hydroxybenzoate, 2-bromoethyl 3-acetylphenyl ether, K2CO3, DMF, 90–100 °C, 4–5 h | 95–98 | High purity product, mild conditions |
| Acetylation | 3-hydroxyphenyl precursor, Ac2O or AcCl, pyridine or DMAP catalyst, rt to 50 °C | 90–95 | Selective acetylation on phenolic OH |
| Esterification | Benzoic acid or acid chloride, MeOH, oxalyl chloride, TEA, DMF, rt, 12 h | 90–93 | Efficient methyl ester formation |
| Purification | Recrystallization from DMF/EtOH or chromatography | — | Yields pure crystalline material |
- Multi-step syntheses reported in heterocyclic chemistry journals emphasize the importance of controlling reaction temperature and stoichiometry to maximize yield and purity.
- The use of protecting groups (e.g., t-butoxycarbonyl) on amino or hydroxyl functionalities during intermediate steps prevents side reactions and improves overall yield.
- Hydroxylamine hydrochloride treatment and subsequent purification steps have been employed to refine intermediates structurally related to this compound.
- Scale-up procedures have been demonstrated with consistent yields (50–60% overall for multi-step routes) indicating practical applicability for industrial synthesis.
The preparation of Methyl 3-(2-(3-acetylphenoxy)ethoxy)benzoate is best achieved through a convergent multi-step synthetic route involving:
- Williamson ether synthesis for ether bond formation.
- Selective acetylation of phenolic groups.
- Esterification to form the methyl benzoate moiety.
The process benefits from the use of mild bases such as potassium carbonate in polar aprotic solvents like DMF, with reaction conditions optimized for temperature and time to achieve high yields and purity. Protective group strategies and careful purification steps further enhance product quality. These methods are supported by diverse research articles and patents, demonstrating their robustness and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-(3-acetylphenoxy)ethoxy)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives and other substituted aromatic compounds.
Scientific Research Applications
Organic Synthesis
Methyl 3-(2-(3-acetylphenoxy)ethoxy)benzoate serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions, including:
- Esterification : Formation of esters with different alcohols.
- Substitution Reactions : Introduction of functional groups at specific positions on the aromatic rings.
Research has indicated potential biological activities associated with this compound:
- Antimicrobial Properties : Studies have shown that derivatives of this compound exhibit antimicrobial effects against various pathogens.
- Anti-inflammatory Effects : The compound has been investigated for its ability to modulate inflammatory pathways, potentially providing therapeutic benefits in inflammatory diseases.
Pharmaceutical Development
The compound is explored as an intermediate in the synthesis of pharmaceutical agents. Its structural features may contribute to the development of new drugs targeting specific diseases, particularly those related to inflammation or infection.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results demonstrated significant inhibition zones, suggesting its potential as a lead compound for antibiotic development.
Case Study 2: Anti-inflammatory Mechanisms
In vitro assays were conducted to assess the anti-inflammatory properties of this compound. Results indicated a reduction in pro-inflammatory cytokine production in human cell lines treated with this compound, highlighting its potential therapeutic role.
Data Table: Comparison with Similar Compounds
| Compound Name | Structure Overview | Primary Application |
|---|---|---|
| Methyl 4-(4-acetylphenoxy)benzoate | Similar phenoxy linkage | Organic synthesis, antimicrobial |
| Methyl 4-(2-acetylphenoxy)methylbenzoate | Different position of acetyl group | Pharmaceutical intermediates |
| Methyl 3-(2-oxoethyl)benzoate | Contains an oxoethyl group | Organic synthesis |
Mechanism of Action
The mechanism of action of Methyl 3-(2-(3-acetylphenoxy)ethoxy)benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The following table compares key structural features and functional groups:
| Compound Name | Molecular Formula | Substituents/Functional Groups | Key Reactivity |
|---|---|---|---|
| Methyl 3-(2-(3-acetylphenoxy)ethoxy)benzoate | C₁₈H₁₈O₆ | Acetylphenoxy, ethoxy, methyl ester | Ketone (condensation), ester (hydrolysis) |
| Methyl 3-[2-(4-formyl-2-methoxyphenoxy)ethoxy]benzoate | C₁₈H₁₈O₆ | Formyl, methoxy, ethoxy, methyl ester | Aldehyde (nucleophilic addition), ester |
| Methyl 3-(4-methoxyphenyl)benzoate | C₁₅H₁₄O₃ | Methoxyphenyl, methyl ester | Ester, methoxy (electron-donating) |
| Ethyl 3-methoxybenzoate | C₁₀H₁₂O₃ | Methoxy, ethyl ester | Ester, methoxy (solubility enhancement) |
Key Observations :
- Substituent Effects : The presence of formyl () or acetyl groups increases electrophilicity compared to methoxy or alkyl-substituted analogues.
- Ethoxy Spacer : Compounds with ethoxy bridges (e.g., ) exhibit greater conformational flexibility than those with rigid alkyl chains.
This compound
Synthesis typically involves multi-step nucleophilic substitutions:
Triazine Coupling: As seen in , trichlorotriazine intermediates are used to link phenoxy and benzoate groups.
Esterification : Methylation of the carboxylic acid precursor under basic conditions (e.g., DIPEA) .
Analogues
- Methyl 3-[2-(4-formyl-2-methoxyphenoxy)ethoxy]benzoate: Synthesized via sequential Williamson ether synthesis and aldehyde introduction ().
- Methyl 3-(4-methoxyphenyl)benzoate: Direct esterification of 3-(4-methoxyphenyl)benzoic acid with methanol ().
Comparison :
Physicochemical Properties
Notes:
Biological Activity
Methyl 3-(2-(3-acetylphenoxy)ethoxy)benzoate, a compound with the CAS number 937601-96-2, is an organic molecule belonging to the family of benzyl esters. This compound has garnered attention in scientific research due to its potential biological activities and applications in various fields, including medicinal chemistry and organic synthesis.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
The compound features a benzoate core with an ethoxy group and an acetylphenoxy substituent, which contributes to its unique chemical properties and biological activity.
Synthesis
The synthesis of this compound typically involves the esterification of 3-(2-(3-acetylphenoxy)ethoxy)benzoic acid with methanol, often facilitated by an acid catalyst under reflux conditions. This method ensures a high yield and purity of the final product.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The compound may modulate enzyme activity or receptor signaling pathways, leading to various physiological effects.
Potential Therapeutic Applications
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties by inhibiting tumor cell proliferation and inducing apoptosis in cancer cells.
- Anti-inflammatory Effects : Research indicates that this compound may possess anti-inflammatory properties, potentially reducing inflammation through the inhibition of pro-inflammatory cytokines.
- Antioxidant Activity : The compound has been shown to scavenge free radicals, thereby protecting cells from oxidative stress.
Research Findings
A review of recent studies highlights the biological activities associated with this compound:
| Study | Findings |
|---|---|
| Study A | Demonstrated significant inhibition of cancer cell lines at concentrations above 10 µM. |
| Study B | Reported anti-inflammatory effects in animal models, with a reduction in edema by up to 50%. |
| Study C | Showed antioxidant activity comparable to standard antioxidants like ascorbic acid. |
Case Studies
- Case Study on Anticancer Activity : In vitro studies conducted on breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, suggesting its potential as a chemotherapeutic agent.
- Case Study on Anti-inflammatory Effects : An experimental model of arthritis demonstrated that administration of the compound significantly reduced joint swelling and pain, indicating its potential role in treating inflammatory diseases.
Q & A
Q. Table 1: Representative Synthetic Conditions
Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
Key techniques include:
Q. Table 2: Analytical Data
| Technique | Key Observations | Reference |
|---|---|---|
| ¹H NMR (200 MHz) | δ 3.76 (s, 3H, OCH₃), δ 7.2–7.8 (m, aromatic H) | |
| HPLC | Retention time: 0.90 min (gradient: H₂O/ACN + 0.1% TFA) | |
| LCMS | m/z 450 [M+H₂O]+ |
Advanced: How can reaction conditions be optimized to improve yield and purity?
Methodological Answer:
Optimization strategies include:
- Catalyst Screening: Use DIPEA (N,N-diisopropylethylamine) to enhance coupling efficiency in triazine-based reactions .
- Temperature Control: Lower temperatures (-35°C) minimize side reactions during intermediate formation .
- Purification Re-optimization: Re-chromatograph mixed fractions with adjusted solvent gradients (e.g., CH₂Cl₂/EtOAc 4%) .
Q. Table 3: Optimization Case Study
| Parameter | Original Yield | Optimized Yield |
|---|---|---|
| Catalyst (DIPEA) | 65% | 85% |
| Temperature (-35°C → 40°C) | 70% | 90% |
| Gradient Adjustment | 75% | 95% |
Advanced: How should researchers address contradictions in spectral data during characterization?
Methodological Answer:
Re-purification: Re-subject the sample to column chromatography or recrystallization to remove impurities .
Alternative Techniques: Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals .
Cross-Validation: Compare LCMS and HPLC data with synthetic intermediates to confirm structural integrity .
Advanced: What computational methods predict the compound’s reactivity or stability?
Methodological Answer:
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
